molecular formula C18H13NO4 B2601156 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 845809-52-1

2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2601156
CAS No.: 845809-52-1
M. Wt: 307.305
InChI Key: DMUVYDGWZSUXBI-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, (4-Methoxyphenyl)acetonitrile, are as follows: It is a liquid with a light yellow appearance. Its melting point is 8 °C, boiling point ranges from 286 to 287 °C at 760 mmHg, and it has a flash point of 117 °C .

Scientific Research Applications

Novel Crown Ethers Synthesis

Research by Bulut and Erk (2001) explored the synthesis of novel crown ethers, specifically 3-phenyl chromenone-crown ethers. These compounds were prepared from ethyl 3-oxo-2-phenylpropanoate and ethyl 3-oxo-2-(4-methoxyphenyl)-propanoate, showcasing the utility of chromenone derivatives in creating complex organic molecules with potential applications in host-guest chemistry and catalysis M. Bulut, Ç. Erk, 2001.

Michael Addition for Warfarin Analogues

Alonzi et al. (2014) utilized polystyrene-supported catalysts for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process was a key step in synthesizing Warfarin and its analogues, demonstrating the compound's role in facilitating efficient and environmentally friendly organic reactions Matteo Alonzi et al., 2014.

Antibacterial Effects and Derivatives Synthesis

Behrami and Dobroshi (2019) reported on the synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one, which showed significant antibacterial activity. This research highlights the potential of chromenone derivatives in developing new antibacterial agents A. Behrami, Florent Dobroshi, 2019.

Antioxidant Activity of Heterocycles

El‐Mekabaty (2015) focused on synthesizing heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, showing that certain derivatives exhibit antioxidant activity comparable to ascorbic acid. This study indicates the relevance of such compounds in developing antioxidant therapies A. El‐Mekabaty, 2015.

Cyano-Functionalized Chromenes Synthesis

Yin et al. (2013) described a selective synthesis method for cyano-functionalized 2-Aryl-4H-chromenes, demonstrating the compound's utility in creating chromene derivatives with potential applications in materials science and pharmacology Guodong Yin et al., 2013.

Safety and Hazards

The compound (4-Methoxyphenyl)acetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-21-13-4-2-12(3-5-13)16-11-23-17-10-14(22-9-8-19)6-7-15(17)18(16)20/h2-7,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUVYDGWZSUXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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